molecular formula C18H24N6O2 B2967423 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine CAS No. 1251685-11-6

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine

Cat. No.: B2967423
CAS No.: 1251685-11-6
M. Wt: 356.43
InChI Key: QRFGSOFQGMREEZ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

What sets 2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-methyl-N-(4-methylphenyl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-4-22-9-11-23(12-10-22)18-19-14(3)16(24(25)26)17(21-18)20-15-7-5-13(2)6-8-15/h5-8H,4,9-12H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFGSOFQGMREEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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